molecular formula C26H21F3N4O B12379895 N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide

N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide

Cat. No.: B12379895
M. Wt: 462.5 g/mol
InChI Key: BYBFDHQBBWQPTD-UHFFFAOYSA-N
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Description

N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide is a complex organic compound that belongs to the class of quinazolinamines. This compound is known for its significant biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

The synthesis of N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide involves multiple steps. One common synthetic route includes the reaction of 2-amino-5-cyclopropylamino-6-methylbenzoic acid with 3-(trifluoromethyl)benzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide involves its interaction with specific molecular targets. It acts as an inhibitor of discoidin domain receptors, which are involved in various cellular processes such as cell adhesion, migration, and proliferation. By inhibiting these receptors, the compound can modulate signaling pathways and exert its therapeutic effects .

Comparison with Similar Compounds

N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H21F3N4O

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33)

InChI Key

BYBFDHQBBWQPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5

Origin of Product

United States

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